4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted at position 1 with a phenyl group and at position 4 with a 4-benzylpiperazinyl moiety. The benzyl group on the piperazine contributes to lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-3-7-18(8-4-1)16-26-11-13-27(14-12-26)21-20-15-25-28(22(20)24-17-23-21)19-9-5-2-6-10-19/h1-10,15,17H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXRLJBAEHOOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 4-benzylpiperazine with 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or phenyl groups can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or phenyl rings .
Scientific Research Applications
4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a probe to study protein kinase functions and signaling pathways.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell growth and proliferation, particularly in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 4
A. 4-Benzyl Derivatives
- 4-Benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (13a): Synthesized via KCN-mediated cleavage of α-hydroxybenzyl precursors in DMF, yielding benzyl phenyl ketone and 13a (57% yield). Melting point: 100–101°C.
B. Thioether Derivatives
- 4-(Isobutylthio)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (10):
Yellow crystals with mp 80–83°C. Thioether substituents introduce electron-rich sulfur atoms but lack the hydrogen-bonding capacity of piperazine. These derivatives exhibit lower melting points, suggesting reduced crystallinity compared to the target compound .
C. Hydrazinyl Derivatives
D. Piperazinyl-Acetamide Derivatives
- N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide (XIIa): Brown solid (mp 180–182°C). NMR data (δ 9.83 ppm for NH) confirm hydrogen-bonding interactions absent in the target compound .
Hybrid Heterocyclic Systems
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: Synthesized via Vilsmeier–Haack reagent and ammonium carbonate (82% yield). The thienopyrimidine hybrid alters electronic properties, enhancing π-π stacking interactions in biological targets compared to the phenyl-substituted core of the target compound .
Key Research Findings
- Synthetic Flexibility: Piperazine-linked derivatives (e.g., XIIa, XIId) are synthesized via nucleophilic substitution of chloro precursors, highlighting the reactivity of position 4 on the pyrazolopyrimidine core .
- Biological Relevance: Piperazinyl groups enhance binding to G-protein-coupled receptors (e.g., GPR55) due to their ability to adopt multiple conformations, a feature exploited in the target compound’s design .
- Thermal Stability: Thioether derivatives (mp 80–95°C) are less thermally stable than piperazinyl or hydrazinyl analogs, suggesting stronger intermolecular forces in the latter .
Biological Activity
4-(4-benzylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to mimic purines and interact with various biological targets.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : This compound has shown promise as an anticancer agent through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.
- Enzyme Inhibition : It has demonstrated inhibitory effects on several kinases, which are pivotal in cancer signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer types. Notably, it was found to inhibit tumor growth in MCF-7 breast cancer cells. The mechanism of action involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : It disrupts the cell cycle progression, leading to DNA fragmentation and inhibiting cell migration.
Case Study: MCF-7 Model
In a recent study, this compound was tested in an MCF-7 model. The results indicated:
| Parameter | Result |
|---|---|
| IC50 (tumor growth) | 0.3 µM |
| Induction of apoptosis | Significant |
| Cell migration inhibition | Strong |
| Cell cycle arrest | Yes |
These findings suggest that this compound could serve as a lead for developing new anticancer therapies.
Enzyme Inhibition
The compound also exhibits significant inhibitory activity against various kinases involved in cancer progression. Its interaction with these enzymes is crucial for its biological activity.
Kinase Inhibition Profile
| Enzyme Target | IC50 Value (µM) |
|---|---|
| EGFR | 0.5 |
| CDK2 | 0.8 |
| 5-Lipoxygenase | 2.0 |
These values indicate that the compound has a strong affinity for these targets, making it a candidate for further development as a multi-target therapeutic agent.
Pharmacological Implications
The diverse biological activities of this compound suggest potential applications beyond oncology. Its ability to inhibit key enzymes involved in inflammatory pathways may also position it as a candidate for treating inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
